N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
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Overview
Description
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is a unique chemical compound that has garnered interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfonamide group attached to a tetrahydroquinoline ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome , a protein complex involved in the immune response. The NLRP3 inflammasome plays a crucial role in the production of proinflammatory cytokines, contributing to the inflammatory response in various diseases .
Mode of Action
Based on its structural similarity to other nlrp3 inflammasome inhibitors , it can be hypothesized that it might interact with the NLRP3 inflammasome, inhibiting its activation and subsequent production of proinflammatory cytokines.
Biochemical Pathways
Given its potential role as an nlrp3 inflammasome inhibitor , it may impact the inflammatory response pathways. Inhibition of the NLRP3 inflammasome can prevent the production of proinflammatory cytokines, thereby modulating the inflammatory response.
Result of Action
If it acts as an nlrp3 inflammasome inhibitor , it could potentially reduce the production of proinflammatory cytokines, thereby modulating the inflammatory response in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide involves multiple steps:
Preparation of Intermediate Tetrahydroquinoline: Starting from a quinoline derivative, the compound undergoes hydrogenation using a metal catalyst like palladium or platinum to form 1,2,3,4-tetrahydroquinoline.
Sulfonation: The tetrahydroquinoline intermediate is reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, forming N-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Amidation: The final step involves reacting the sulfonated tetrahydroquinoline with pivaloyl chloride to form this compound. This reaction typically requires the presence of a base like pyridine or triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation reactors for the initial reduction step, followed by automated sulfonation and amidation processes. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.
Reduction: Although less common, further reduction of the sulfonamide group could occur under specific conditions.
Substitution: The phenylsulfonyl group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Metal catalysts like palladium on carbon can be used for reduction reactions.
Substitution: Strong nucleophiles like alkoxides or amines can facilitate substitution reactions.
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Various reduced forms of the tetrahydroquinoline ring.
Substitution Products: Compounds with replaced phenylsulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide is studied for its unique reactivity and potential as an intermediate in the synthesis of complex organic molecules.
Biology
In biological research, this compound is explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinally, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
Compared to similar compounds, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide stands out due to the presence of the bulky pivaloyl group, which can influence its steric properties and reactivity. This makes it particularly useful in applications where spatial considerations are crucial.
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Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)21-16-11-12-18-15(14-16)8-7-13-22(18)26(24,25)17-9-5-4-6-10-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHONPJURDXLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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